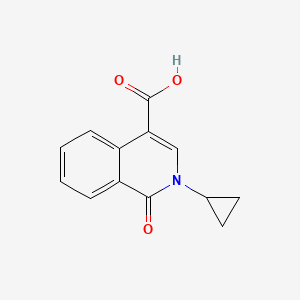

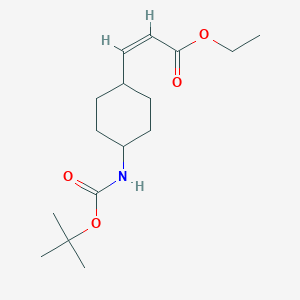

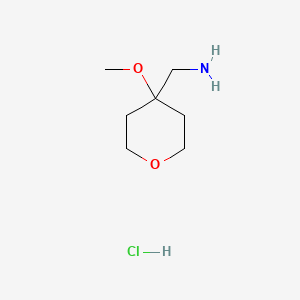

![molecular formula C7H12ClF2N B1404024 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride CAS No. 1354952-13-8](/img/structure/B1404024.png)

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride

Übersicht

Beschreibung

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride is a chemical compound with the CAS Number: 1423032-71-6 . It is a solid substance at room temperature .

Synthesis Analysis

This compound is used as a reactant in the preparation of fluorinated building blocks based on spiroheptane scaffold by deoxofluorination of sterically hindered ketones using XtalFluor-M reagent .Molecular Structure Analysis

The molecular formula of this compound is C7H12ClF2N . The molecular weight is 183.63 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 183.63 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

- A methodology has been developed for constructing the 6,6-difluorospiro[3.3]heptane scaffold, which is considered a conformationally restricted isostere of gem-difluorocycloalkanes. This involves a convergent synthesis strategy using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common synthetic precursor (Olifir et al., 2020).

- Synthesis of novel 2,6-diazaspiro[3.3]heptanes via reductive amination of a readily available aldehyde with primary amines or anilines has been reported. This method is suitable for either library or large-scale synthesis (Hamza et al., 2007).

Applications in Drug Discovery

- The utility of 2,6-diazaspiro[3.3]heptane in Pd-catalyzed aryl amination reactions has been demonstrated, showcasing its value as a structural surrogate of piperazine (Burkhard & Carreira, 2008).

- Synthesis of 2-azaspiro[3.3]heptane-derived amino acids, ornitine and GABA analogues, has been performed, adding to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

- Spirocyclic azetidines have been synthesized, including gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module, highlighting their potential as building blocks for drug discovery (Guerot et al., 2011).

Advanced Synthesis Techniques

- Diverse azaspirocycles, including heterocyclic 5-azaspiro[2.4]heptanes, have been synthesized via multicomponent condensation, emphasizing their relevance in chemistry-driven drug discovery (Wipf et al., 2004).

Structural Analysis and Characterization

- Cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, have been synthesized and analyzed for their conformational preferences, highlighting their potential as diamine building blocks in drug discovery (Radchenko et al., 2010).

Safety And Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

2,2-difluorospiro[3.3]heptan-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N.ClH/c8-7(9)3-6(4-7)1-5(10)2-6;/h5H,1-4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXFNNVWYZNJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(C2)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

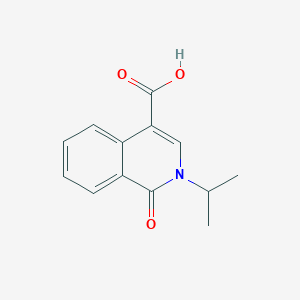

![ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate](/img/structure/B1403942.png)

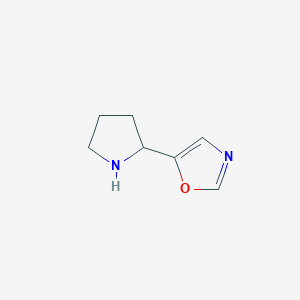

![N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine](/img/structure/B1403945.png)

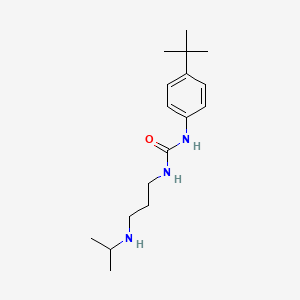

![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)